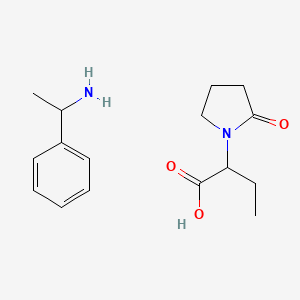
(1R)-1-phenylethan-1-amine; (2S)-2-(2-oxopyrrolidin-1-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-alpha-Ethyl-2-oxo-1-pyrrolidineacetic acid ®-alpha-methylbenzenemethanamine salt is a chiral compound formed by the combination of two distinct chemical entities. The compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The chiral nature of the compound means it has two enantiomers, which can have different biological activities and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-alpha-Ethyl-2-oxo-1-pyrrolidineacetic acid ®-alpha-methylbenzenemethanamine salt typically involves the reaction of (S)-alpha-Ethyl-2-oxo-1-pyrrolidineacetic acid with ®-alpha-methylbenzenemethanamine. The reaction is carried out under controlled conditions to ensure the formation of the desired enantiomeric salt. Common reagents used in the synthesis include solvents like ethanol or methanol, and the reaction is often catalyzed by acids or bases to facilitate the formation of the salt.
Industrial Production Methods
In industrial settings, the production of (S)-alpha-Ethyl-2-oxo-1-pyrrolidineacetic acid ®-alpha-methylbenzenemethanamine salt is scaled up using large reactors and continuous flow systems. The process involves the precise control of temperature, pressure, and pH to optimize yield and purity. The final product is typically purified using crystallization or chromatography techniques to ensure high enantiomeric excess and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-alpha-Ethyl-2-oxo-1-pyrrolidineacetic acid ®-alpha-methylbenzenemethanamine salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-alpha-Ethyl-2-oxo-1-pyrrolidineacetic acid ®-alpha-methylbenzenemethanamine salt has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of (S)-alpha-Ethyl-2-oxo-1-pyrrolidineacetic acid ®-alpha-methylbenzenemethanamine salt involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and modulation of gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-alpha-Ethyl-2-oxo-1-pyrrolidineacetic acid (S)-alpha-methylbenzenemethanamine salt: The enantiomeric counterpart with potentially different biological activities.
alpha-Ethyl-2-oxo-1-pyrrolidineacetic acid: The parent compound without the chiral amine component.
alpha-Methylbenzenemethanamine: The amine component without the chiral acid component.
Uniqueness
(S)-alpha-Ethyl-2-oxo-1-pyrrolidineacetic acid ®-alpha-methylbenzenemethanamine salt is unique due to its chiral nature, which can result in specific interactions with biological targets. This specificity can lead to distinct pharmacological effects compared to its non-chiral or differently chiral counterparts.
Eigenschaften
Molekularformel |
C16H24N2O3 |
|---|---|
Molekulargewicht |
292.37 g/mol |
IUPAC-Name |
2-(2-oxopyrrolidin-1-yl)butanoic acid;1-phenylethanamine |
InChI |
InChI=1S/C8H13NO3.C8H11N/c1-2-6(8(11)12)9-5-3-4-7(9)10;1-7(9)8-5-3-2-4-6-8/h6H,2-5H2,1H3,(H,11,12);2-7H,9H2,1H3 |
InChI-Schlüssel |
ZLKXLRFDTRFXJV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)O)N1CCCC1=O.CC(C1=CC=CC=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


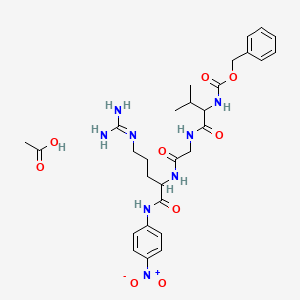
![ethyl N-[2-amino-4-[(3-methoxyphenyl)methoxy]phenyl]carbamate](/img/structure/B13896981.png)
![4-Bromo-1-[1-(2,2-dimethylpropoxy)cyclopropyl]-2-methylbenzene](/img/structure/B13896988.png)
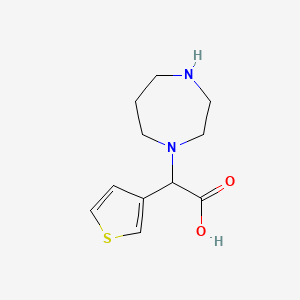
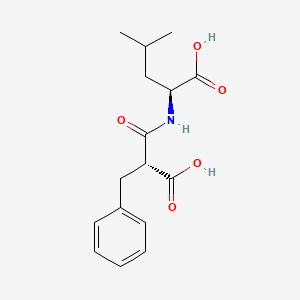
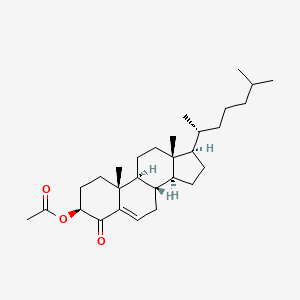
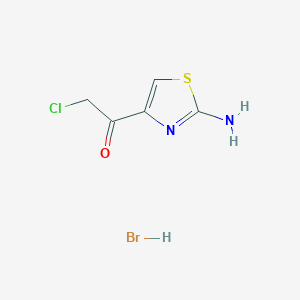
![[5-Methylsulfonyloxy-4-(phenylmethoxycarbonylamino)pentyl] methanesulfonate](/img/structure/B13897016.png)
![sodium;5-[3-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)phenyl]benzo[g][1,5]benzodiazepin-1-ide-2,4-dione](/img/structure/B13897028.png)
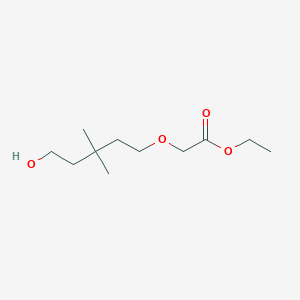

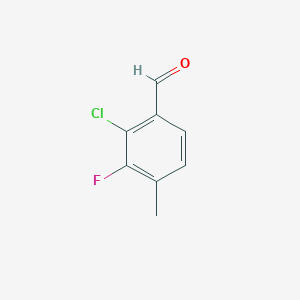
![tert-butyl N-[1-(4-methylsulfanylpyrimidin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B13897069.png)

